7-chloro-4-methyl-2H-chromen-2-one 7-chloro-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18108992
InChI: InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61 g/mol

7-chloro-4-methyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC18108992

Molecular Formula: C10H7ClO2

Molecular Weight: 194.61 g/mol

* For research use only. Not for human or veterinary use.

7-chloro-4-methyl-2H-chromen-2-one -

Specification

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
IUPAC Name 7-chloro-4-methylchromen-2-one
Standard InChI InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,1H3
Standard InChI Key CWEUXUJJHNKIIX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a coumarin backbone (2H-chromen-2-one) with substituents at positions 4 (methyl) and 7 (chlorine). The planar aromatic system and electron-withdrawing lactone group contribute to its stability and reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₀H₇ClO₂
Molecular Weight194.61 g/mol
IUPAC Name7-chloro-4-methylchromen-2-one
Canonical SMILESCC1=CC(=O)OC2=C1C=CC(=C2)Cl
InChI KeyCWEUXUJJHNKIIX-UHFFFAOYSA-N

Spectral and Computational Data

PubChemLite reports collision cross-section (CCS) values for various adducts, critical for mass spectrometry applications :

Adductm/zPredicted CCS (Ų)
[M+H]⁺195.02074133.3
[M+Na]⁺217.00268150.7
[M-H]⁻193.00618138.3

The compound’s UV-Vis absorption maxima typically fall between 300–350 nm, characteristic of coumarin derivatives .

Synthesis and Modification

Pechmann Condensation

7-Chloro-4-methyl-2H-chromen-2-one is synthesized via acid-catalyzed Pechmann condensation, employing resorcinol derivatives and β-keto esters. For example, 1,2,4-triacetoxybenzene reacts with ethyl acetoacetate under sulfuric acid catalysis to yield the coumarin core . Chlorination at position 7 is achieved using thionyl chloride or chlorine gas, while the methyl group is introduced via alkylation .

Derivatization Strategies

Applications in Fluorescence Analysis

Fluorescent Probe Design

The compound’s derivatives are pivotal in developing environment-sensitive probes. Substitution with electron-donating groups (e.g., -NH₂) shifts emission maxima bathochromically, enhancing Stokes shifts. For example:

  • 7-Amino-4-methylcoumarin: Displays λₑₘ = 450 nm (quantum yield Φ = 0.85) in aqueous media, ideal for pH sensing .

  • Nitro Derivatives: Serve as quenchers in Förster resonance energy transfer (FRET) assays .

Analytical Chemistry

The compound’s intrinsic fluorescence is leveraged in:

  • Enzyme Activity Assays: Proteases cleave coumarin-based substrates, releasing fluorescent products.

  • Metal Ion Detection: Cu²⁺ and Fe³⁺ quench fluorescence, enabling trace metal analysis .

Biological and Pharmacological Research

Enzyme Inhibition

Coumarin derivatives inhibit enzymes like topoisomerases and cytochrome P450. The chloro-methyl substitution enhances lipophilicity, improving membrane permeability. In silico docking studies suggest interactions with Mcl-1’s hydrophobic pocket, a target in cancer therapy .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Chloro and nitro substituents increase electrophilicity, enhancing binding to nucleophilic enzyme residues .

  • Methyl Group: The 4-methyl group stabilizes the lactone ring, reducing metabolic degradation .

Comparative Analysis with Related Coumarins

CompoundSubstituentsKey PropertiesApplication
4-Hydroxycoumarin-OH at C4AnticoagulantPharmaceutical synthesis
7-Chloro-4-methylcoumarin-Cl at C7, -CH₃ at C4Fluorescence, enzyme inhibitionAnalytical probes, drug discovery
6-Nitro-7-chloro-4-methylcoumarin-NO₂ at C6Fluorescence quenchingFRET assays

Future Directions

  • Biomedical Applications: Optimizing derivatives for selective kinase or protease inhibition.

  • Green Synthesis: Exploring solvent-free conditions or biocatalysis for sustainable production .

  • Nanotechnology: Coumarin-functionalized nanoparticles for targeted drug delivery.

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